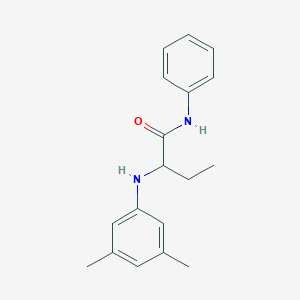

2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide

Description

2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide is an organic compound characterized by its unique structure, which includes a phenylamino group and a butyramide moiety

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-(3,5-dimethylanilino)-N-phenylbutanamide |

InChI |

InChI=1S/C18H22N2O/c1-4-17(18(21)20-15-8-6-5-7-9-15)19-16-11-13(2)10-14(3)12-16/h5-12,17,19H,4H2,1-3H3,(H,20,21) |

InChI Key |

QODSQTRWLYOGPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1)NC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide typically involves the reaction of 3,5-dimethylaniline with N-phenylbutyramide under specific conditions. One common method involves the use of a catalyst-free environment, where the reaction is carried out in methanol at elevated temperatures (around 60°C) to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenylamino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for drug development.

Key Findings:

- Anticancer Activity: Preliminary studies indicate that derivatives of 2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Anti-inflammatory Properties: Research has demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Pharmacological Applications

Pharmacological studies have focused on the compound's efficacy and safety profiles. Its interactions with different biological systems are being investigated to understand its pharmacokinetics and pharmacodynamics.

Applications in Pharmacology:

- G Protein-Coupled Receptors: The compound's affinity for G protein-coupled receptors (GPCRs) is under investigation, as GPCRs are crucial targets in drug discovery. Modulating these receptors could lead to new treatments for various conditions, including cardiovascular diseases and metabolic disorders .

- Neuroprotective Effects: Some studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues.

Cosmetic Applications

The cosmetic industry is exploring the use of this compound due to its potential benefits for skin care formulations.

Key Cosmetic Applications:

- Moisturizing Agents: The compound's chemical properties allow it to function as an effective moisturizing agent in topical formulations. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.

- Anti-Aging Formulations: Due to its potential antioxidant properties, this compound is being studied for inclusion in anti-aging products that aim to reduce the appearance of fine lines and wrinkles.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Modulation of cell proliferation and apoptosis |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Pharmacology | GPCR Modulation | Interaction with therapeutic targets |

| Neuroprotection | Reduction of oxidative stress | |

| Cosmetics | Moisturizing Agent | Enhances skin hydration |

| Anti-Aging Formulations | Potential antioxidant effects |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

- Inflammatory Disease Treatment : Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to lower levels of TNF-alpha and IL-6 in vitro. These findings support further research into its application for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylaniline: Shares the phenylamino group but differs in the alkyl substituents.

3,5-Dimethylaniline: Similar aromatic structure but lacks the butyramide moiety.

N-Phenylbutyramide: Contains the butyramide group but lacks the dimethyl substitutions on the phenyl ring.

Uniqueness

2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

Chemical Structure and Properties

The compound features a butyramide structure with a dimethyl-substituted phenyl group attached to the nitrogen atom. This specific configuration is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with specific molecular pathways involved in cell proliferation and apoptosis.

Anticancer Activity

- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting key signaling pathways. For instance, it has been observed to inhibit the proliferation of cancer cell lines by interfering with cell cycle regulation.

-

Case Studies :

- In a study evaluating various compounds for their anticancer properties, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values were comparable to established chemotherapeutic agents, indicating its potential as a therapeutic candidate .

- Another study highlighted its effectiveness in reversing epigenetic silencing in cancer models, suggesting that it may restore expression of tumor suppressor genes .

Antimicrobial Activity

- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Research Findings : Preliminary studies have shown that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that suggest potential for development into an antibiotic .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents on the aromatic rings significantly affect potency and selectivity for biological targets.

- Variations in the butyramide chain length and functional groups have been explored to enhance activity and reduce toxicity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.